molecular formula C10H8ClNO2 B3086840 Methyl 3-chloro-1H-indole-6-carboxylate CAS No. 116482-50-9

Methyl 3-chloro-1H-indole-6-carboxylate

Cat. No.: B3086840
CAS No.: 116482-50-9
M. Wt: 209.63 g/mol
InChI Key: JNCDQCOYUDDOLU-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1H-indole-6-carboxylate (CAS 116482-50-9) is a versatile and high-purity chemical building block designed for advanced research and development in medicinal and synthetic chemistry. This solid compound, with a molecular formula of C 10 H 8 ClNO 2 and a molecular weight of 209.63 g/mol, serves as a crucial precursor for the synthesis of polysubstituted indoles bearing electron-withdrawing groups at the C-3 position . Its primary research value lies in its application as a key synthetic intermediate for constructing complex molecular architectures. The indole core, particularly when substituted with electron-withdrawing groups like the carboxylate at C-6 and chlorine at C-3, is a privileged structure in heterocyclic chemistry . This makes it an invaluable scaffold for exploring novel bioactive compounds. Research indicates that such 3-EWG-indoles are pivotal in various therapeutic areas, including investigations as tyrosine kinase inhibitors targeting receptors like EGFR and VEGFR-2, which are prominent targets in oncology for their roles in cell proliferation and tumor angiogenesis . The structural features of this compound also make it a candidate for use in material science and as a precursor in dearomatization-based synthetic disconnections, enabling access to a diverse chemical space for drug discovery and annotation . For optimal stability, the product should be stored sealed in a dry environment at room temperature. This product is intended for research applications and is not for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCDQCOYUDDOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-1H-indole-6-carboxylate typically involves the chlorination of indole derivatives followed by esterification. One common method includes the reaction of 3-chloroindole with methyl chloroformate under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Methyl 3-chloro-1H-indole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogs

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Purity/State
Methyl 3-chloro-1H-indole-6-carboxylate C₁₀H₈ClNO₂ 209.63 3-Cl, 6-COOCH₃ 116482-50-9 95% (solid)
Methyl 6-chloro-1H-indole-3-carboxylate C₁₀H₈ClNO₂ 209.63 6-Cl, 3-COOCH₃ 100821-50-9 N/A (similarity: 0.97)
Methyl 5-chloro-1H-indole-3-carboxylate C₁₀H₈ClNO₂ 209.63 5-Cl, 3-COOCH₃ 1082040-57-0 N/A (similarity: 0.95)
Methyl 3-chloro-1H-indole-2-carboxylate C₁₀H₈ClNO₂ 209.63 3-Cl, 2-COOCH₃ 220664-32-4 95%
3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid C₁₁H₁₀ClNO₃ 239.65 3-Cl, 6-OCH₃, 1-CH₃, 2-COOH 1355179-52-0 N/A

Key Observations:

  • Substituent Position Effects : The position of chlorine and ester groups significantly influences reactivity and molecular interactions. For example, methyl 6-chloro-1H-indole-3-carboxylate (6-Cl, 3-COOCH₃) has a high structural similarity (0.97) to the target compound but differs in substituent orientation .

Physicochemical Properties

  • Melting Points : While specific data for this compound are unavailable, analogs like 7-Methoxy-1H-indole-3-carboxylic acid exhibit melting points of 199–201°C, suggesting that esterification and halogenation may lower melting points compared to carboxylic acids .
  • Synthetic Accessibility : Chlorination at the 3-position (as in the target compound) may require regioselective methods, whereas 5- or 6-chloro derivatives could involve different electrophilic substitution conditions .

Biological Activity

Methyl 3-chloro-1H-indole-6-carboxylate is a compound within the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL in some derivatives .
  • Anticancer Properties : Studies indicate that this compound may possess antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in pancreatic and breast cancer cells, with GI50 values in the low nanomolar range .
  • Antiviral and Anti-inflammatory Effects : Indole derivatives are generally recognized for their antiviral and anti-inflammatory properties, suggesting potential therapeutic applications for this compound in these areas.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cellular Pathways : The compound influences multiple biochemical pathways, affecting cellular functions such as apoptosis and proliferation. It has been observed to induce apoptotic effects in cancer cells, which is critical for its anticancer activity .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor progression and inflammation. For example, some derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented below:

Activity Cell Line/Target Effect Reference
AntimicrobialMRSAMIC ≤ 0.25 µg/mL
AnticancerPanc-1 (pancreatic), MCF-7 (breast)GI50 values: 29 nM - 42 nM
Apoptosis InductionVarious cancer cell linesInduces apoptosis
EGFR InhibitionCancer cell linesIC50 = 0.12 µM

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Antiproliferative Studies : A recent study demonstrated that certain derivatives of this compound exhibited significant antiproliferative effects against multiple cancer cell lines, outperforming standard treatments like erlotinib .
  • Microbial Resistance : Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, showcasing the compound's potential as a lead for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-1H-indole-6-carboxylate
Reactant of Route 2
Methyl 3-chloro-1H-indole-6-carboxylate

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